
(E)-3',5'-Diamino-5-(2-bromovinyl)-2',3',5'-trideoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine is a synthetic nucleoside analog known for its potent antiviral properties. This compound has garnered significant interest due to its ability to inhibit the replication of certain viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Amination: The amino groups are introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives under controlled conditions.
Deoxygenation: The deoxygenation of the uridine derivative is carried out using reducing agents like tributyltin hydride.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can modify the bromovinyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Ammonia or amine derivatives, often in anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted uridine derivatives, each with unique biological properties.
Scientific Research Applications
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against HSV and VZV.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
The antiviral activity of (E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine is primarily due to its incorporation into viral DNA. Once incorporated, it inhibits viral DNA polymerase, preventing the replication of the virus. The compound is phosphorylated by viral thymidine kinase, which enhances its selectivity for infected cells.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(2-Bromovinyl)-2’-deoxyuridine: Another potent antiviral nucleoside analog.
Acyclovir: A widely used antiviral drug with a similar mechanism of action.
Ganciclovir: Another nucleoside analog used to treat viral infections.
Uniqueness
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine is unique due to its dual amino groups, which enhance its binding affinity to viral enzymes and increase its antiviral potency compared to other nucleoside analogs.
Properties
CAS No. |
657405-12-4 |
|---|---|
Molecular Formula |
C11H15BrN4O3 |
Molecular Weight |
331.17 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-amino-5-(aminomethyl)oxolan-2-yl]-5-(2-bromoethenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15BrN4O3/c12-2-1-6-5-16(11(18)15-10(6)17)9-3-7(14)8(4-13)19-9/h1-2,5,7-9H,3-4,13-14H2,(H,15,17,18)/t7-,8+,9+/m0/s1 |
InChI Key |
PIQZKKPSMOEGSJ-DJLDLDEBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CN)N |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



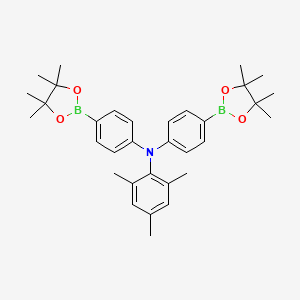
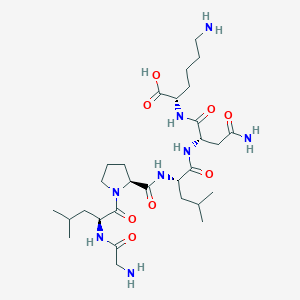
![N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine](/img/structure/B12520356.png)
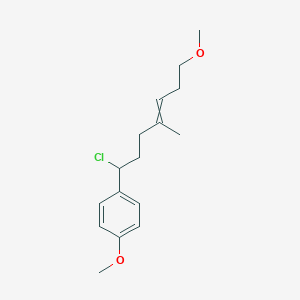
![N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide](/img/structure/B12520362.png)
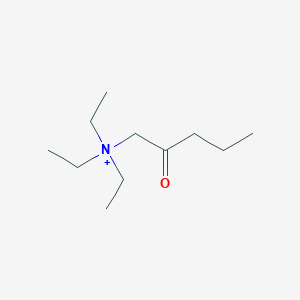
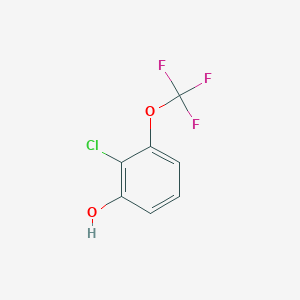
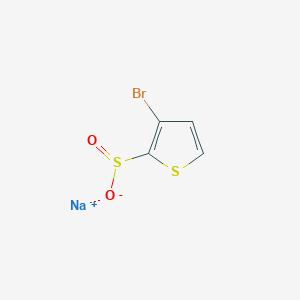
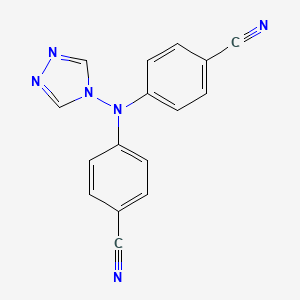
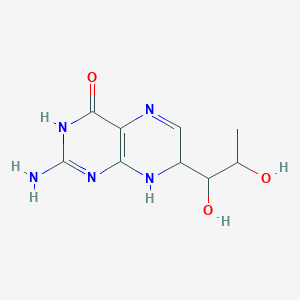
![N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide](/img/structure/B12520394.png)
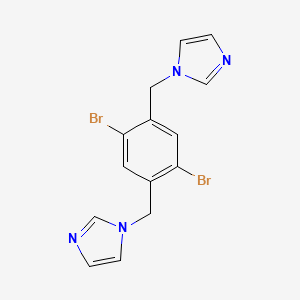
![10-(p-Tolyl)benzo[h]quinoline](/img/structure/B12520400.png)
